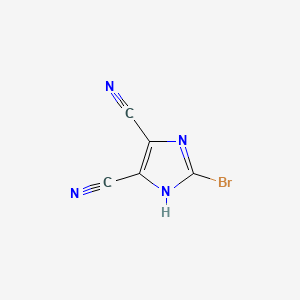

2-bromo-1H-imidazole-4,5-dicarbonitrile

Descripción

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Science

The imidazole scaffold, a five-membered aromatic ring containing two nitrogen atoms, is a privileged structure in chemical science, particularly in the realm of medicinal chemistry. chemicalbook.comrsc.org Its prevalence in biologically active molecules stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, and to coordinate with metal ions. rsc.org The imidazole ring is a key component of the essential amino acid histidine and is found in numerous natural products and synthetic drugs. chemicalbook.com Its versatile nature allows it to serve as a core structural motif in the development of therapeutic agents targeting a wide range of diseases, including cancer and infectious diseases. prepchem.com

Overview of Dicarbonitrile Functionalization in Heterocyclic Systems

The introduction of nitrile (cyano) groups onto a heterocyclic ring system dramatically influences its chemical and physical properties. Nitrile groups are potent electron-withdrawing groups, which can significantly modulate the electron density of the aromatic ring to which they are attached. This electronic perturbation affects the reactivity of the heterocycle, often making it more susceptible to certain types of chemical transformations. Furthermore, the nitrile groups themselves can serve as versatile synthetic handles, capable of being converted into a variety of other functional groups, such as carboxylic acids, amines, and amides. In the context of materials science, dicarbonitrile-functionalized heterocycles are of interest for the development of novel polymers and coatings with unique chemical and physical properties. prepchem.com

Specific Research Context and Importance of 2-Bromo-1H-imidazole-4,5-dicarbonitrile

Within the broader field of imidazole chemistry, this compound stands out as a particularly valuable and reactive intermediate. The presence of the bromine atom at the 2-position provides a convenient site for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This, combined with the synthetic versatility of the dicarbonitrile groups, makes it a powerful building block for the construction of complex, highly substituted imidazole derivatives.

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and agrochemicals, including fungicides and herbicides. prepchem.com Its stability and defined reactivity make it an essential tool for researchers in drug discovery and materials science, enabling the creation of novel compounds and materials. prepchem.com

Physicochemical Properties of this compound

The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties.

| Property | Value |

| Molecular Formula | C₅HBrN₄ |

| Molecular Weight | 196.99 g/mol |

| Appearance | Off-white to light yellow powder/solid |

| Melting Point | 141-151 °C |

| CAS Number | 50847-09-1 |

Synthesis and Reactivity

The primary synthetic route to this compound involves the direct bromination of the parent heterocycle, 4,5-dicyanoimidazole (B129182). A common laboratory-scale synthesis involves dissolving 4,5-dicyanoimidazole in a dilute sodium hydroxide (B78521) solution, followed by the dropwise addition of bromine at room temperature. The reaction mixture is typically stirred overnight, leading to the precipitation of the desired product, which can then be isolated by filtration. prepchem.com

The reactivity of this compound is largely dictated by the interplay of its three functional groups. The bromine atom at the electron-deficient 2-position is susceptible to nucleophilic substitution and is a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, vinyl, and alkynyl groups, respectively, providing a powerful tool for molecular diversification.

The dicarbonitrile groups, being strong electron-withdrawing moieties, activate the imidazole ring towards certain reactions and can themselves be transformed. For instance, they can undergo hydrolysis to form carboxylic acids or be reduced to form amines. This versatility allows for a wide range of subsequent chemical modifications.

Applications in Research and Development

The unique structural and reactive properties of this compound have positioned it as a valuable tool in several areas of chemical research and development.

Use as a Precursor in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo a variety of chemical transformations allows for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. prepchem.com It is particularly utilized in the development of agents targeting cancer and infectious diseases. prepchem.com

Role in the Development of Agrochemicals

In the field of agricultural science, this compound is used in the synthesis of novel fungicides and herbicides. prepchem.com The imidazole core is a common feature in many successful agrochemicals, and the specific functionalization of this compound allows for the fine-tuning of biological activity and selectivity.

Potential in Materials Science

The dicarbonitrile functionality of this molecule opens up possibilities for its use in materials science. Nitrile groups can participate in polymerization reactions, and the resulting polymers may exhibit interesting thermal and electronic properties. This makes this compound a potential monomer for the creation of novel polymers and coatings. prepchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPWSWMSTJAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381292 | |

| Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50847-09-1 | |

| Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-imidazole-4,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1h Imidazole 4,5 Dicarbonitrile and Its Derivatives

Crafting the Imidazole (B134444) Core: Historical and Modern Synthetic Routes for 1H-Imidazole-4,5-dicarbonitrile

The foundational step in producing 2-bromo-1H-imidazole-4,5-dicarbonitrile is the synthesis of its precursor, 1H-imidazole-4,5-dicarbonitrile. nih.gov This has been approached through various chemical strategies over time.

The Role of Diaminomaleonitrile (B72808) Derivatives in Cyclocondensation Reactions

A primary and historically significant method for constructing the 1H-imidazole-4,5-dicarbonitrile scaffold involves the cyclocondensation of diaminomaleonitrile (DAMN) with a suitable one-carbon electrophile. ijcce.ac.irresearchgate.net This reaction capitalizes on the nucleophilic nature of the amino groups in DAMN, which attack the electrophilic carbon to form the five-membered imidazole ring.

Recent advancements have focused on optimizing this process. For instance, a one-pot synthesis method utilizes cerium(IV) ammonium (B1175870) nitrate/nitric acid (CAN/NA) as an efficient oxidation catalyst for the oxidative cyclocondensation of aromatic aldehydes with diaminomaleonitrile. ijcce.ac.ir This approach is noted for its good to excellent yields, mild reaction conditions, and straightforward workup procedures, making it a cost-effective and scalable option. ijcce.ac.ir The reaction's efficiency is influenced by the choice of solvent and the ratio of the catalytic components, with acetonitrile (B52724) often being the preferred medium. ijcce.ac.ir

Exploring Alternative Cyanation Strategies for Imidazole Formation

Beyond traditional cyclocondensation, alternative strategies for introducing cyano groups to form the imidazole ring have been investigated. These methods often involve the use of various cyanating agents and catalytic systems to achieve the desired dicarbonitrile structure. scielo.brtezu.ernet.inrsc.org While direct cyanation of a pre-formed imidazole ring at the C4 and C5 positions is challenging, modern synthetic chemistry offers a range of electrophilic "CN+" transfer reagents that can be employed under specific conditions. rsc.org

Transition metal catalysis, particularly with copper salts, has emerged as a viable strategy for cyanation reactions. tezu.ernet.in These methods can offer high efficiency and functional group tolerance under mild conditions. The development of novel cyanating agents continues to expand the toolkit available to synthetic chemists for constructing such nitrile-bearing heterocyclic systems. numberanalytics.com

Targeted Bromination at the C2 Position of 1H-Imidazole-4,5-dicarbonitrile

With the 1H-imidazole-4,5-dicarbonitrile core in hand, the next critical step is the regioselective introduction of a bromine atom at the C2 position. This transformation is crucial for the synthesis of the target compound and its subsequent use in further chemical modifications.

Fine-Tuning Reaction Conditions and Reagents for Optimal Bromination

The regioselectivity of electrophilic aromatic bromination is a key consideration in this step. mdpi.com The C2 position of the imidazole ring is generally susceptible to nucleophilic substitution, but electrophilic substitution can be directed to this position under controlled conditions. mdpi.com The choice of brominating agent is paramount to achieving the desired outcome. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations due to its moderate reactivity and ease of handling. mdpi.comnih.gov

The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to favor bromination at the C2 position while minimizing side reactions, such as di-bromination or substitution at other positions. nih.gov Solvents like acetonitrile or a mixture of dimethylformamide (DMF) and chloroform (B151607) can be utilized to facilitate the reaction. mdpi.comgoogle.com

Maximizing Yield and Purity in Bromination Protocols

Achieving a high yield and purity of this compound is a primary objective of any synthetic protocol. The optimization of the bromination reaction directly impacts these outcomes. ijcce.ac.ir By carefully controlling the stoichiometry of the reagents and the reaction parameters, the formation of unwanted byproducts can be suppressed.

Purification of the final product typically involves standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials or isomeric impurities. The purity of the synthesized compound is often verified using analytical methods like High-Performance Liquid Chromatography (HPLC). tcichemicals.com

Expanding Chemical Space: N-Functionalization and Derivatization

The presence of the N-H group in this compound offers a valuable handle for further functionalization. mdpi.com This allows for the synthesis of a diverse library of derivatives with potentially novel properties and applications.

The nitrogen atom can be alkylated or arylated using various electrophiles under basic conditions. For example, reaction with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base like sodium hydride can introduce a protecting group or a functional handle at the N1 position. google.com This N-functionalization can be a strategic step to modulate the electronic properties of the imidazole ring or to prepare for subsequent cross-coupling reactions where the bromine atom at the C2 position can be replaced.

Alkylation and Arylation Reactions at the N1 Position

The substitution at the N1 position of the this compound core is a critical step in the synthesis of its derivatives. Both alkylation and arylation reactions have been explored to introduce a variety of functional groups at this position.

Alkylation:

N-alkylation of 2-bromo-4,5-dicyanoimidazole has been successfully achieved using various alkylating agents in the presence of a base. For instance, the reaction of 2-bromo-4,5-dicyanoimidazole with chloromethyl 2-trimethylsilylethyl ether in dimethylformamide (DMF) using sodium hydride as a base yields 1-(2-trimethylsilylethoxymethyl)-2-bromo-4,5-dicyano-1H-imidazole. Similarly, reactions with benzyl (B1604629) bromide and allyl bromide under similar conditions produce 1-benzyl-2-bromo-4,5-dicyano-1H-imidazole and 1-allyl-2-bromo-4,5-dicyano-1H-imidazole, respectively.

A general procedure involves dissolving 4,5-dicyanoimidazole (B129182) in a sodium hydroxide (B78521) solution, followed by the dropwise addition of bromine to yield 2-bromo-4,5-dicyanoimidazole. This intermediate is then treated with sodium hydride in DMF, followed by the addition of the respective alkylating agent.

| Alkylating Agent | Base | Solvent | Product |

| Chloromethyl 2-trimethylsilylethyl ether | Sodium Hydride | Dimethylformamide | 1-(2-trimethylsilylethoxymethyl)-2-bromo-4,5-dicyano-1H-imidazole |

| Benzyl bromide | Sodium Hydride | Dimethylformamide | 1-benzyl-2-bromo-4,5-dicyano-1H-imidazole |

| Allyl bromide | Sodium Hydride | Dimethylformamide | 1-allyl-2-bromo-4,5-dicyano-1H-imidazole |

Arylation:

While specific examples for the N1-arylation of this compound are not extensively detailed in the reviewed literature, general methods for the N-arylation of unsymmetrical imidazoles provide a viable synthetic route. Palladium-catalyzed cross-coupling reactions are a common and effective strategy. These reactions typically involve an aryl halide and the imidazole substrate in the presence of a palladium catalyst, a ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving high regioselectivity and yield, favoring substitution at the less sterically hindered N1 position. For other unsymmetrical imidazoles, catalyst systems such as Pd2(dba)3 with a suitable phosphine (B1218219) ligand have proven effective. nih.govmit.edu

Stereochemical Aspects of N-Substitution

For the parent compound, this compound, and its N-alkylation or N-arylation with achiral substituents, stereochemical considerations are not applicable as the resulting molecules are achiral. However, if a chiral alkyl or aryl group is introduced at the N1 position, or if a chiral center is present elsewhere in the substituent, the resulting molecule would be chiral. In such cases, the synthesis could either start from a chiral precursor or employ a chiral catalyst to achieve enantioselectivity. The literature reviewed did not provide specific examples of stereoselective N-substitution for this particular imidazole derivative.

Development of Cost-Effective and High-Yield Synthetic Protocols

The primary synthesis of this compound involves the bromination of 4,5-dicyanoimidazole. An established method includes dissolving 4,5-dicyanoimidazole in an aqueous solution of sodium hydroxide and then adding bromine. This procedure is straightforward and utilizes readily available starting materials, suggesting a potentially cost-effective route.

For large-scale production, optimizing reaction conditions such as temperature, reaction time, and purification methods is crucial to maximize yield and minimize costs. An efficient two-step synthesis developed for a similar compound, 2-bromo-4-nitroimidazole, involved dibromination followed by selective debromination, a strategy that proved to be facile, safe, and scalable to kilogram quantities. researchgate.net This suggests that a similar systematic approach to optimize the synthesis of this compound could lead to a highly efficient and economical process.

Comparative Analysis of Synthetic Pathways and Their Efficiency

Currently, a direct comparative analysis of different synthetic pathways for this compound is not available in the reviewed scientific literature. The predominant method described is the direct bromination of 4,5-dicyanoimidazole.

To perform a comprehensive comparative analysis, alternative synthetic routes would need to be developed and evaluated against the current standard. Factors to consider in such an analysis would include:

Cost of Reagents: The price and availability of all chemicals used in the synthesis.

Reaction Conditions: The energy requirements (temperature, pressure) and duration of the reaction.

Safety and Environmental Impact: The hazards associated with the reagents and byproducts, and the generation of chemical waste.

Scalability: The feasibility of adapting the synthesis for large-scale industrial production.

Without data on alternative pathways, a thorough efficiency comparison remains a future research objective. The development of novel synthetic strategies would be the first step towards such an analysis.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 1h Imidazole 4,5 Dicarbonitrile

Influence of Halogen and Nitrile Substituents on Imidazole (B134444) Ring Reactivity

The chemical behavior of the imidazole ring in 2-bromo-1H-imidazole-4,5-dicarbonitrile is profoundly influenced by the cumulative electron-withdrawing effects of the bromo and dicarbonitrile substituents. The nitrile group is a potent electron-withdrawing group, which significantly decreases the electron density of the aromatic system to which it is attached. nih.gov This effect is crucial in activating the ring for nucleophilic attack. The linear geometry of the nitrile group allows it to exert a strong resonance and inductive effect, pulling electron density away from the imidazole core.

The bromine atom at the C2 position serves a dual role. Halogens are moderately deactivating due to their inductive electron-withdrawing effect, yet they can be ortho, para-directing in electrophilic aromatic substitution due to their ability to donate a lone pair of electrons through resonance. However, in the context of nucleophilic aromatic substitution (SNAr), the primary role of the bromine atom is to act as a leaving group. The presence of two strongly electron-wíthdrawing nitrile groups on the imidazole ring makes the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles. nih.gov This electronic activation is a key factor that facilitates the displacement of the bromide ion. The combined electronic influence of these substituents renders the imidazole ring in this compound electron-deficient and thus highly reactive towards nucleophiles. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, and this compound is an ideal substrate for this class of reactions due to the electronic activation conferred by the nitrile groups. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Reactions with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)

The reaction of this compound with various nitrogen-containing nucleophiles, such as primary and secondary amines and hydrazines, is expected to proceed readily. The high electrophilicity of the C2 carbon facilitates the attack by the lone pair of electrons on the nitrogen atom of the nucleophile. This initial attack leads to the formation of a tetrahedral intermediate, where the negative charge is delocalized over the imidazole ring and, importantly, onto the two nitrile groups. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. The subsequent departure of the bromide ion restores the aromaticity of the imidazole ring, yielding the corresponding 2-amino- or 2-hydrazino-1H-imidazole-4,5-dicarbonitrile derivatives. The course of SNAr reactions is strongly dependent on the electron-withdrawing properties of the substituents as well as on the leaving ability of the halogen atom. researchgate.net

Reactivity with Oxygen- and Sulfur-Based Nucleophiles

Similarly, oxygen-based nucleophiles like alkoxides and phenoxides, and sulfur-based nucleophiles such as thiolates, are effective in displacing the bromide from the C2 position of this compound. Sulfur nucleophiles are often more reactive than their oxygen counterparts in SNAr reactions due to their greater polarizability and nucleophilicity. researchgate.net The reaction with these nucleophiles follows the same addition-elimination mechanism, leading to the formation of 2-alkoxy-, 2-aryloxy-, or 2-thioether-substituted imidazole derivatives. The enhanced reactivity of this substrate allows these reactions to occur under relatively mild conditions.

Mechanistic Insights into SNAr Pathways

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step process. libretexts.org The first step is the rate-determining nucleophilic attack on the carbon atom bearing the leaving group, forming the Meisenheimer complex. The stability of this intermediate is paramount to the facility of the reaction. In the case of this compound, the two nitrile groups at the C4 and C5 positions provide substantial resonance stabilization for the negative charge of the Meisenheimer complex.

The second step is the rapid expulsion of the leaving group (bromide ion), which restores the aromaticity of the imidazole ring. While the stepwise mechanism is widely accepted, concerted (cSNAr) mechanisms have also been proposed, particularly for reactions with very good leaving groups and powerful nucleophiles. nih.gov In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. For the reactions of this compound, the stepwise pathway through a stabilized Meisenheimer intermediate is the most probable mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its utility in SNAr reactions, the bromo substituent at the C2 position of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as an arylboronic acid. wikipedia.org This reaction is widely used for the synthesis of biaryls and has become a staple in modern organic synthesis. libretexts.org Brominated imidazoles have proven to be suitable electrophiles for Suzuki coupling reactions. semanticscholar.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazole, forming a Pd(II) complex. The C-Br bond is susceptible to this oxidative addition. illinois.edu

Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments (the imidazole ring and the aryl group) are eliminated from the palladium center, forming a new C-C bond and regenerating the Pd(0) catalyst.

This reaction provides a direct and efficient route to synthesize 2-aryl-1H-imidazole-4,5-dicarbonitrile derivatives, which are valuable building blocks in medicinal chemistry and materials science. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired products.

Below is an interactive data table illustrating typical reaction conditions and yields for the Suzuki-Miyaura coupling of a substituted bromo-imidazole with various arylboronic acids, based on literature for analogous compounds. nih.govias.ac.in

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 85 |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | 90 | 92 |

| 3-Tolylboronic acid | Pd(OAc)2 / SPhos | CsF | THF/H2O | 80 | 88 |

| 4-Fluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | DMF/H2O | 110 | 78 |

| 2-Naphthylboronic acid | PdCl2(dppf) | K3PO4 | Toluene/EtOH/H2O | 100 | 90 |

Other Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

The bromine atom at the C2 position of this compound serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For this compound, a Sonogashira reaction would introduce an alkynyl substituent at the C2 position. The reaction is typically catalyzed by a palladium(0) complex, requires a copper(I) co-catalyst, and is carried out in the presence of an amine base which also often serves as the solvent. wikipedia.orgnih.gov The mild conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.org Copper-free variations of this reaction have also been developed. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction would allow for the introduction of a vinyl group at the C2 position of the imidazole ring. The process follows a Pd(0)/Pd(II) catalytic cycle and is a key method for alkene substitution. wikipedia.org

Negishi Coupling: The Negishi coupling reaction forms a carbon-carbon bond by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Reacting this compound with an appropriate organozinc reagent under Negishi conditions would result in the substitution of the bromine atom with the organic group from the organozinc compound.

Below is a table summarizing typical conditions for these coupling reactions with aryl bromides.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Typical Substrates |

| Sonogashira | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | CuI | Et₃N / Piperidine | Toluene / DMF | Terminal Alkynes |

| Heck | Pd(OAc)₂ / PdCl₂ | PPh₃ / P(o-tol)₃ | Et₃N / K₂CO₃ | DMF / Acetonitrile (B52724) | Alkenes |

| Negishi | Pd(PPh₃)₄ / Ni(acac)₂ | PPh₃ / dppe | (None required) | THF / DMF | Organozinc reagents |

Reactivity of the Dicarbonitrile Moieties

The two cyano (-C≡N) groups at the C4 and C5 positions are strong electron-withdrawing groups that significantly influence the electronic properties of the imidazole ring. These nitrile groups are themselves reactive centers, susceptible to various nucleophilic additions and transformations. libretexts.org

Nucleophilic Addition Reactions to Cyano Groups

The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group.

A prominent example is the reaction with organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents. The nucleophilic carbon of the organometallic compound adds to the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine anion salt. libretexts.org This intermediate is stable against further nucleophilic attack due to its negative charge. Subsequent acidic aqueous workup hydrolyzes the imine to a ketone. libretexts.org In the case of this compound, this reaction could potentially be used to convert one or both nitrile groups into acyl groups, yielding ketone derivatives.

Hydrolysis and Other Transformations of Nitrile Functions

Nitrile groups can be hydrolyzed to form primary amides and subsequently carboxylic acids. This transformation can be catalyzed by either acid or base under heating.

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, a tautomerization step yields an amide. Further hydrolysis of the amide under the reaction conditions leads to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon continued heating, which is then protonated in a final acidic workup step to yield the carboxylic acid.

Applying these hydrolysis reactions to this compound would first produce 2-bromo-1H-imidazole-4,5-dicarboxamide and could be further driven to form 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Electrophilic Attack and Substitution Reactions on the Imidazole Ring

The imidazole ring is generally considered an electron-rich aromatic system that is susceptible to electrophilic attack. globalresearchonline.net However, the reactivity of the imidazole core in this compound towards electrophilic substitution is severely diminished. The presence of three potent electron-withdrawing groups—two dicarbonitriles (-CN) at C4 and C5, and a bromine (-Br) at C2—significantly reduces the electron density of the imidazole ring. This deactivation makes electrophilic attack on the ring carbons (C4 and C5) highly unfavorable under standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). masterorganicchemistry.com Any potential electrophilic attack would more likely occur at one of the ring nitrogen atoms. wisdomlib.org

Oxidation-Reduction Chemistry of the Imidazole Core

The oxidation-reduction chemistry of the this compound core is not extensively documented. Given the electron-deficient nature of the ring system, oxidation of the imidazole core would be challenging and require potent oxidizing agents. Conversely, the ring could be susceptible to reduction under certain conditions. Catalytic hydrogenation, for instance, could potentially reduce the imidazole ring, although the nitrile groups would also be susceptible to reduction to aminomethyl groups under such conditions. The specific redox potentials and reaction pathways for this particular substituted imidazole are not well-established in the literature.

Intramolecular Cyclization and Formation of Fused Heterocyclic Systems

The dicarbonitrile functionality of this compound provides a powerful platform for the synthesis of fused heterocyclic systems. The two adjacent nitrile groups can react with various binucleophiles to construct a new ring fused to the imidazole core. For instance, reaction with hydrazine (B178648) could lead to the formation of a fused pyridazine (B1198779) ring, while reaction with hydroxylamine (B1172632) could yield a fused isoxazole (B147169) system.

Furthermore, intramolecular cyclization can be achieved by first modifying one of the reactive sites (the C2-bromo position or one of the nitrile groups) and then inducing a ring-closing reaction. For example, a nucleophile could be introduced via a Sonogashira coupling at the C2 position, and a subsequent intramolecular addition of a group on this new substituent to one of the adjacent nitrile carbons could form a fused five- or six-membered ring. researchgate.netresearchgate.net Such strategies are a cornerstone of heterocyclic synthesis, allowing for the construction of complex polycyclic aromatic systems from functionalized imidazole precursors.

| Reactant Type | Functional Groups | Resulting Fused Ring System |

| Binucleophile | Hydrazine (H₂N-NH₂) | Imidazo[4,5-d]pyridazine |

| Binucleophile | Hydroxylamine (H₂N-OH) | Imidazo[4,5-d]isoxazole |

| Binucleophile | Ethane-1,2-diamine | Imidazo[4,5-b]pyrazine |

| Binucleophile | o-Phenylenediamine | Imidazo[4,5-b]quinoxaline |

Kinetic Studies and Mechanistic Investigations of Key Reactions

The chemical reactivity and underlying reaction mechanisms of this compound have been primarily elucidated through theoretical and computational studies. These investigations, employing quantum chemical methods, provide significant insights into the molecule's electronic structure and its propensity to engage in chemical reactions.

A key area of investigation has been the analysis of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining the kinetic stability and chemical reactivity of a compound. A smaller energy gap generally correlates with higher reactivity. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been instrumental in characterizing these molecular orbitals and predicting the reactive behavior of this compound. researchgate.net These computational approaches allow for the examination of the molecule's electronic properties and the identification of sites susceptible to nucleophilic or electrophilic attack, thereby offering a foundational understanding of its potential reaction pathways. nih.govvistas.ac.in

The analysis of FMOs is crucial for predicting how the molecule will interact with other reagents. The HOMO, being the orbital with the highest energy containing electrons, represents the ability of the molecule to donate electrons in a reaction. Conversely, the LUMO, the lowest energy orbital without electrons, indicates the molecule's capacity to accept electrons. The distribution and energies of these orbitals are therefore fundamental to understanding the mechanistic pathways of reactions involving this compound. nih.gov

While experimental kinetic data from traditional laboratory studies are not extensively available in the reviewed literature, the theoretical insights provide a robust framework for predicting and understanding the chemical behavior of this compound. These computational investigations serve as a valuable tool for guiding future experimental work aimed at quantifying reaction rates and fully elucidating reaction mechanisms.

Interactive Data Table: Frontier Molecular Orbital Properties of this compound

The following table summarizes key quantum chemical parameters calculated for this compound, which are indicative of its chemical reactivity.

| Parameter | Description | Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. | Data not available in search results |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. | Data not available in search results |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | Data not available in search results |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a molecule. | Data not available in search results |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Data not available in search results |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1h Imidazole 4,5 Dicarbonitrile and Its Adducts

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. These methods are complementary, offering a comprehensive vibrational profile of 2-bromo-1H-imidazole-4,5-dicarbonitrile.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key vibrational modes are associated with the imidazole (B134444) ring and the nitrile substituents.

The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state. researchgate.net The C-H stretching vibrations of the imidazole ring, though absent in this specific substituted molecule, generally appear around 3100 cm⁻¹. researchgate.net

A crucial diagnostic band for this compound is the C≡N (nitrile) stretching frequency. This vibration gives rise to a sharp, intense absorption peak. For aromatic nitriles, this peak is typically found in the 2240-2220 cm⁻¹ region. spectroscopyonline.com The conjugation with the imidazole ring system influences the exact position of this band. spectroscopyonline.com

Vibrations associated with the imidazole ring itself, such as C=N and C=C stretching, produce a series of bands in the 1650-1400 cm⁻¹ region. researchgate.netnih.gov The C-Br stretching frequency is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Imidazole Ring | 3200 - 3500 | Medium-Broad |

| C≡N Stretch | Dicarbonitrile | 2220 - 2240 | Strong, Sharp |

| C=N / C=C Stretch | Imidazole Ring | 1400 - 1650 | Medium-Variable |

| C-N Stretch | Imidazole Ring | 1200 - 1350 | Medium |

| C-Br Stretch | Bromo-substituent | < 600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR data. The selection rules for Raman activity differ from those for IR absorption, often providing stronger signals for symmetric vibrations and non-polar bonds.

The nitrile group's C≡N stretch is an excellent Raman scatterer, producing a characteristically intense and sharp band in the 2210-2270 cm⁻¹ region. acs.orgresearchgate.net The precise position of this band is sensitive to the electronic environment, including inductive effects from neighboring substituents. acs.orgresearchgate.net

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C≡N Stretch | Dicarbonitrile | 2210 - 2270 | Strong, Sharp |

| Ring Breathing Modes | Imidazole Ring | 1000 - 1500 | Medium-Strong |

| C-Br Stretch | Bromo-substituent | < 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

In the structure of this compound, there are no carbon-bound hydrogen atoms. The only proton present is attached to one of the nitrogen atoms in the imidazole ring (N-H). This proton is exchangeable and its chemical shift can be highly dependent on factors such as solvent, concentration, and temperature.

Typically, the N-H proton of an imidazole ring gives a broad signal in the ¹H NMR spectrum, often appearing significantly downfield in the range of 10-13 ppm, particularly in a non-protic solvent like DMSO-d₆. researchgate.net In some cases, this peak may be too broad to be easily observed or may exchange with residual water in the solvent.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 10 - 13 | broad singlet | Position and width are highly dependent on solvent and concentration. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct carbon signals are expected.

The carbon atom bearing the bromine (C2) is expected to resonate in the region typical for carbons in a heterocyclic ring attached to an electronegative halogen, likely around 120-130 ppm. The two nitrile-substituted carbons (C4 and C5) would be significantly downfield due to the electron-withdrawing nature of the nitrile groups and their sp² hybridization, appearing in the range of 130-150 ppm. mdpi.com The nitrile carbons (C≡N) themselves have characteristic chemical shifts in the 110-120 ppm range. youtube.comwisc.edu Due to tautomerization, the signals for C4 and C5 may appear averaged or broadened. mdpi.comnih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) |

| C2 | sp² | 120 - 130 |

| C4 / C5 | sp² | 130 - 150 |

| -C≡N | sp | 110 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for establishing definitive structural connectivity, especially in complex molecules or adducts.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the isolated this compound molecule, a COSY spectrum would not be informative for the carbon framework as there are no C-H protons to establish correlations. However, in adducts where other proton-bearing moieties are present, it would be crucial for mapping their spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments identify direct, one-bond correlations between protons and the carbons to which they are attached. For the title compound, this experiment would show a correlation between the N-H proton and the nitrogen atom it is attached to (if a ¹⁵N HMQC is performed), but no ¹H-¹³C correlations would be observed due to the lack of C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions occurring within a molecule. For this compound, UV-Vis spectroscopy provides insights into its electronic structure and how it is influenced by the surrounding solvent environment. Theoretical studies utilizing Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in simulating and interpreting the UV-Vis spectra of this compound.

Detailed quantum mechanical studies have explored the electronic properties of this compound (2B1HID) in both the gas phase and in various solvents, such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). vistas.ac.in These computational analyses help in assigning the observed absorption bands to specific electronic transitions, typically of the nature of π → π* or n → π*. The polarity of the solvent can influence the wavelengths at which these transitions occur. vistas.ac.in

The simulated UV-Vis spectra for this compound consistently show distinct absorption peaks. vistas.ac.in In the gas phase, as well as in the presence of solvents, the spectra are characterized by two dominant peaks, indicating multiple electronic transitions within the UV-Vis range. vistas.ac.in The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides further information on the chemical reactivity and kinetic stability of the molecule. vistas.ac.in

The following tables summarize the key findings from the theoretical UV-Vis spectroscopic analysis of this compound in different media.

Table 1: Calculated UV-Vis Spectral Data for this compound in the Gas Phase

| Absorption Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 305.14 | 4.06 | 0.021 | HOMO-1 -> LUMO | π → π |

| 274.19 | 4.52 | 0.001 | HOMO -> LUMO+1 | n → π |

| 243.08 | 5.10 | 0.002 | HOMO-2 -> LUMO+1 | π → π |

| 227.35 | 5.45 | 0.201 | HOMO -> LUMO+2 | π → π |

| 210.15 | 5.89 | 0.003 | HOMO-1 -> LUMO+2 | π → π* |

Table 2: Calculated UV-Vis Spectral Data for this compound in Ethanol

| Absorption Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 303.01 | 4.09 | 0.027 | HOMO-1 -> LUMO | π → π |

| 271.19 | 4.57 | 0.001 | HOMO -> LUMO+1 | n → π |

| 241.13 | 5.14 | 0.002 | HOMO-2 -> LUMO+1 | π → π |

| 226.54 | 5.47 | 0.211 | HOMO -> LUMO+2 | π → π |

| 209.11 | 5.92 | 0.003 | HOMO-1 -> LUMO+2 | π → π* |

Table 3: Calculated UV-Vis Spectral Data for this compound in Methanol

| Absorption Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 302.95 | 4.09 | 0.027 | HOMO-1 -> LUMO | π → π |

| 271.10 | 4.57 | 0.001 | HOMO -> LUMO+1 | n → π |

| 241.02 | 5.14 | 0.002 | HOMO-2 -> LUMO+1 | π → π |

| 226.49 | 5.47 | 0.212 | HOMO -> LUMO+2 | π → π |

| 209.02 | 5.93 | 0.003 | HOMO-1 -> LUMO+2 | π → π* |

Table 4: Calculated UV-Vis Spectral Data for this compound in DMSO

| Absorption Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 304.88 | 4.06 | 0.031 | HOMO-1 -> LUMO | π → π |

| 272.01 | 4.55 | 0.001 | HOMO -> LUMO+1 | n → π |

| 241.98 | 5.12 | 0.003 | HOMO-2 -> LUMO+1 | π → π |

| 227.78 | 5.44 | 0.220 | HOMO -> LUMO+2 | π → π |

| 210.03 | 5.89 | 0.003 | HOMO-1 -> LUMO+2 | π → π* |

The data indicates that the electronic transitions of this compound are influenced by the solvent environment, with slight shifts in the absorption maxima observed between the gas phase and the different solvents. vistas.ac.in The transitions are predominantly assigned as π → π* and n → π*, which is characteristic of molecules containing both pi systems and heteroatoms with lone pairs of electrons. vistas.ac.in

Computational and Theoretical Investigations of 2 Bromo 1h Imidazole 4,5 Dicarbonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems. It is widely used to predict molecular properties and reactivity. While numerous studies apply DFT to various imidazole (B134444) derivatives to explore their biological and material science applications, a specific application of DFT to elucidate the properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile is not detailed in the available literature. Such a study would typically involve selecting a functional (like B3LYP) and a basis set to solve the Schrödinger equation approximately.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. This process determines bond lengths, bond angles, and dihedral angles. For this compound, which has a relatively rigid imidazole core, the conformational analysis would likely focus on the orientation of the nitrile groups and the planarity of the molecule. Although the crystal structure of related compounds like 2-azido-1H-imidazole-4,5-dicarbonitrile has been determined, providing some insight into the planarity of the imidazole ring with dicarbonitrile substituents, specific optimized geometric parameters for the bromo- a anologue from computational studies are not published.

Electronic Structure and Properties Analysis

The electronic properties of a molecule are critical to understanding its reactivity, stability, and spectroscopic characteristics. Analysis of these properties typically involves examining the frontier molecular orbitals, intramolecular interactions, electrostatic potential, and charge distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. While this analysis is standard for many organic molecules, the specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been reported in the surveyed scientific papers.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these interactions. This analysis would be crucial for understanding the influence of the electron-withdrawing bromine and nitrile groups on the imidazole ring's electronic structure. However, no NBO analysis specifically for this compound has been found in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, one would expect negative potential around the nitrogen atoms of the nitrile groups and the imidazole ring, and a positive potential near the hydrogen atom on the imidazole nitrogen. Without specific computational studies, a detailed MEP map and its interpretation are not available.

Mulliken Charge Distribution and Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide insights into the electrostatic properties and bonding nature of the compound. The distribution of Mulliken charges for this compound would be influenced by the electronegativity of the nitrogen, bromine, and carbon atoms. Specific calculated atomic charges for this molecule are not present in the reviewed literature.

Prediction and Validation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of molecules. For this compound, theoretical calculations have been employed to simulate its vibrational, nuclear magnetic resonance, and electronic spectra.

Theoretical Vibrational Frequencies and Assignments

Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), allows for the prediction of infrared (IR) and Raman spectra. These calculations provide the vibrational frequencies and the corresponding normal modes of the molecule. For imidazole and its derivatives, DFT calculations have been shown to be a reliable method for assigning vibrational modes. For instance, studies on similar heterocyclic compounds have demonstrated good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors to the computed values.

The vibrational modes of this compound can be assigned to specific stretching, bending, and torsional motions of its constituent atoms and functional groups. Key vibrational modes would include the N-H stretching, C-H stretching (if applicable, though in this specific molecule the imidazole ring protons are substituted), C=C and C=N stretching of the imidazole ring, the C≡N stretching of the dicarbonitrile groups, and vibrations involving the C-Br bond.

| Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|

| ~3400 | N-H Stretching |

| ~2240 | C≡N Stretching |

| ~1600 | C=N Stretching (Ring) |

| ~1500 | C=C Stretching (Ring) |

| ~1250 | In-plane N-H Bending |

| ~800 | Out-of-plane Ring Bending |

| ~650 | C-Br Stretching |

Computational Nuclear Magnetic Resonance Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structural elucidation. Theoretical calculations can provide insights into the ¹H and ¹³C NMR spectra of this compound.

The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this molecule, the electron-withdrawing effects of the bromine atom and the two cyano groups, as well as the aromaticity of the imidazole ring, will significantly influence the chemical shifts of the carbon and any hydrogen atoms. Computational studies on substituted imidazoles have shown that DFT calculations can accurately predict chemical shifts, aiding in the assignment of experimental spectra.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) Note: This table is illustrative. The values are based on general principles and data for similar structures.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-Br) | ~120 |

| C4 (C-CN) | ~110 |

| C5 (C-CN) | ~110 |

| C of CN | ~115 |

| N-H | ~12-14 |

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions.

For this compound, the UV-Vis spectrum is expected to be influenced by the π-conjugated system of the imidazole ring and the cyano groups. TD-DFT calculations can help in assigning the observed absorption bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on various imidazole derivatives have demonstrated the utility of TD-DFT in understanding their electronic absorption properties.

Table 3: Predicted Electronic Transitions for this compound (Illustrative) Note: This table is illustrative and based on general expectations for such a molecule.

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~280 | > 0.1 | HOMO → LUMO (π → π*) |

| ~240 | > 0.1 | HOMO-1 → LUMO (π → π*) |

Thermodynamic Calculations and Stability Assessments

Quantum chemical calculations can provide valuable information about the thermodynamic properties and stability of a molecule. For this compound, properties such as the standard enthalpy of formation, entropy, and Gibbs free energy can be computed. These calculations are crucial for understanding the stability of the molecule and its potential for various chemical transformations.

Solvation Effects on Molecular and Electronic Properties through Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent on the molecular and electronic properties of a solute.

For this compound, these models can be used to study how the solvent affects its geometry, dipole moment, and electronic transitions. The polar nature of many solvents can stabilize charge separation within the molecule, potentially leading to shifts in its spectroscopic properties. For instance, the λmax in the UV-Vis spectrum may exhibit a red or blue shift depending on the polarity of the solvent and the nature of the electronic transition.

Reactivity Analysis Based on Computational Descriptors (e.g., Electrophilic/Nucleophilic Regions)

Computational chemistry provides a range of descriptors that can be used to analyze the reactivity of a molecule. For this compound, these descriptors can help in identifying the most probable sites for electrophilic and nucleophilic attack.

One such descriptor is the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are indicative of sites susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites prone to nucleophilic attack. For this molecule, the nitrogen atoms of the imidazole ring and the cyano groups are expected to be regions of negative potential, making them potential sites for interaction with electrophiles.

Another set of reactivity descriptors are the Fukui functions, which are derived from the conceptual DFT. These functions can be used to identify the most electrophilic and nucleophilic atoms in a molecule. The analysis of these descriptors can provide valuable insights into the chemical behavior of this compound in various reactions.

Applications and Emerging Research Frontiers of 2 Bromo 1h Imidazole 4,5 Dicarbonitrile

Role as a Key Intermediate and Versatile Building Block in Organic Synthesis

2-Bromo-1H-imidazole-4,5-dicarbonitrile is recognized for its stability and reactivity, making it a versatile building block in organic synthesis. chemimpex.com Imidazole (B134444) and its functionalized derivatives are considered valuable building blocks for creating molecules with biological and pharmaceutical relevance. mdpi.com The imidazole structure is a practical and adaptable nucleus for construction and functionalization, offering a rich source of chemical diversity for synthetic chemists. mdpi.com Its applications extend to materials science, where it is used in the development of novel materials like polymers and coatings that possess unique chemical properties. chemimpex.com

Research in Medicinal Chemistry and Drug Discovery

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. mdpi.commdpi.com Consequently, this compound serves as a valuable starting point in the quest for new therapeutic agents. chemimpex.com

Precursor in the Synthesis of Pharmaceutical Agents

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Research has particularly focused on its use in developing drugs targeting cancer and infectious diseases. chemimpex.com The imidazole ring is a prominent feature in many natural products and medical molecules and is central to the treatment of a wide range of diseases. mdpi.combiolmolchem.com The synthesis of substituted imidazoles is a key area of research because these structures are foundational to new bioactive compounds. mdpi.com

Utility in High-Throughput Screening for New Drug Candidates

This compound plays a role in high-throughput screening (HTS) processes designed to identify new drug candidates. chemimpex.com HTS allows for the rapid testing of large numbers of chemicals against specific biological targets to discover potential therapeutic compounds. chemimpex.comnih.gov This automated approach enables researchers to efficiently sift through extensive compound libraries to find "hits"—compounds that interact with a target of interest. springernature.com The use of this imidazole derivative in HTS campaigns facilitates the discovery of novel molecules that could be developed into future medicines. chemimpex.com

Applications in Biochemical Assays and Enzyme Interaction Studies

In biochemical research, this compound is utilized in assays to investigate enzyme interactions and other cellular processes. chemimpex.com These studies are vital for understanding metabolic pathways and the mechanisms of disease. chemimpex.com The electron-rich nature of the imidazole scaffold allows it to interact with various enzymes and receptors within biological systems through a range of weak interactions, which is key to its diverse biological activities. mdpi.com Imidazole-based compounds have been studied as inhibitors for several enzymes, including p38 MAP kinase and VEGFR-2, highlighting their importance in biochemical and pharmacological research. nih.gov

Development in Agricultural Chemistry Research

The utility of this compound extends beyond medicine into the field of agricultural science, where it contributes to the development of new crop protection solutions. chemimpex.com

Building Block for Agrochemicals (e.g., Fungicides, Herbicides)

The compound serves as a building block in the synthesis of agrochemicals, including fungicides and herbicides. chemimpex.com These products are essential for protecting crops from diseases and weeds, thereby enhancing crop yield. chemimpex.com The development of novel agrochemicals is a continuous process aimed at finding more effective and selective solutions, and versatile intermediates like this compound are valuable in this research and development pipeline.

Summary of Applications

| Field | Specific Application | Reference(s) |

| Organic Synthesis | Versatile building block for complex molecules and novel materials. | chemimpex.com, mdpi.com |

| Medicinal Chemistry | Intermediate for pharmaceuticals (anticancer, anti-infective). | chemimpex.com |

| Drug Discovery | Used in high-throughput screening (HTS) for new drug candidates. | chemimpex.com |

| Biochemical Research | Employed in assays to study enzyme interactions and cellular pathways. | chemimpex.com |

| Agricultural Chemistry | Building block for agrochemicals (fungicides, herbicides). | chemimpex.com |

Contributions to Materials Science and Functional Materials

The distinct electronic and structural characteristics of this compound make it a valuable precursor in the creation of novel materials with tailored functionalities. chemimpex.com Its reactivity allows for its incorporation into polymers and the design of sophisticated chromophores for optoelectronic applications.

Exploration in Polymers and Coatings with Tailored Properties

The presence of the reactive bromine atom and nitrile groups on the imidazole ring of this compound allows for its integration into polymeric structures. This can be achieved through various polymerization techniques where the imidazole derivative can act as a monomer or a cross-linking agent. The incorporation of this moiety can impart specific properties to the resulting polymers and coatings, such as enhanced thermal stability, altered electronic characteristics, and improved chemical resistance. chemimpex.com Research in this area focuses on synthesizing polymers with controlled architectures to achieve desired performance attributes for specialized applications.

Design of Charge-Transfer Chromophores and Optoelectronic Materials

The imidazole-4,5-dicarbonitrile framework is a known acceptor moiety, making its derivatives, including the 2-bromo substituted version, suitable for constructing charge-transfer (CT) chromophores. beilstein-journals.orgnih.gov These molecules, which typically feature an electron-donating part and an electron-accepting part connected by a π-conjugated system, are crucial for optoelectronic devices.

The 4,5-dicyanoimidazole (B129182) unit serves as a moderate acceptor, and the 2-bromo position offers a site for further functionalization to modulate the electronic properties of the chromophore. beilstein-journals.org By strategically designing and synthesizing molecules that incorporate this compound, researchers can fine-tune the intramolecular charge transfer characteristics, which are essential for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and other optoelectronic technologies. researchgate.net The synthesis of such chromophores often involves the Debus–Radziszewski reaction or modifications thereof to build the imidazole core. beilstein-journals.org

Table 1: Selected Imidazole-Derived Chromophore Systems

| Chromophore Type | General Structure | Key Feature | Potential Application |

|---|---|---|---|

| Y-shaped Imidazoles | D-π-IM-(π-A)₂ or A-π-IM-(π-D)₂ | Two donors or acceptors on the imidazole ring | Nonlinear Optics |

| Diimidazole Derivatives | Two linked imidazole rings | Extended π-conjugation | Optoelectronics |

Applications in Coordination Chemistry and Catalysis

The nitrogen atoms within the imidazole ring of this compound provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry. This has led to its use in the design of metal complexes with potential catalytic activities.

Ligand Design for Metal Complex Formation

Imidazole and its derivatives are widely recognized for their ability to form stable complexes with a variety of metal ions. researchgate.net The this compound ligand can coordinate to metal centers through its N-donor sites, and the electronic properties of the resulting metal complex can be influenced by the electron-withdrawing nature of the bromine and dicarbonitrile groups. researchgate.net The design of these ligands allows for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds with specific structural and electronic properties. researchgate.net The versatility of the imidazole core enables the creation of ligands that can lead to diverse coordination geometries and functionalities.

Development of Catalytic Systems Utilizing Metal-Coordinated Complexes

Metal complexes incorporating imidazole-based ligands have shown promise in various catalytic applications. While specific catalytic activities of complexes derived directly from this compound are a developing area of research, the broader class of imidazole-containing metal complexes is known to be active in a range of chemical transformations. nih.gov The electronic tuning afforded by the substituents on the imidazole ring can modulate the reactivity of the metal center, potentially leading to the development of highly selective and efficient catalysts for organic synthesis and other applications.

Investigation into Energetic Materials (through related high-nitrogen derivatives)

The high nitrogen content of the imidazole ring makes it an attractive scaffold for the synthesis of energetic materials. While this compound itself is not primarily an energetic material, it serves as a precursor for high-nitrogen derivatives with potential applications in this field.

Imidazole-based compounds are known for their high enthalpy of formation and the stability conferred by their aromatic, electron-delocalized structure. mdpi.comnih.gov By chemically modifying this compound, for instance by replacing the bromine atom with nitrogen-rich functional groups or by forming azo-linked structures, researchers can create new high-nitrogen energetic materials. rsc.orgresearchgate.net These materials often exhibit desirable properties such as high density, good thermal stability, and low sensitivity to impact, making them potentially safer and more effective than traditional explosives. mdpi.comnih.gov

For example, the functionalization of the imidazole ring can lead to the formation of tetrazole-containing compounds, which are known for their high nitrogen content and energetic properties. mdpi.com The synthesis of such derivatives is an active area of research aimed at developing next-generation energetic materials with improved performance and safety characteristics. nih.gov

Table 2: Properties of Some Energetic Imidazole Derivatives

| Compound | Key Structural Feature | Notable Property |

|---|---|---|

| 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2′,1′-c]pyrazine | Fused ring structure, Br and NO₂ groups | High density (2.49 g/cm³), high decomposition temperature (>290 °C) mdpi.com |

| 3,9-dibromo-2,10-dinitro-6,7-dihydro-5H-diimidazo[1,2-a:2′,1′-c] chemimpex.commdpi.comdiazepine | Fused ring structure, Br and NO₂ groups | High density (2.35 g/cm³), high decomposition temperature (>290 °C) mdpi.com |

Structure-Activity/Property Relationship (SAR/SPR) Studies for Rational Design

A critical aspect of medicinal chemistry and materials science is the establishment of a clear understanding of the relationship between a molecule's structure and its resulting activity (Structure-Activity Relationship, SAR) and properties (Structure-Property Relationship, SPR). Such studies are paramount for the rational design of new chemical entities with enhanced efficacy, selectivity, and desired physicochemical characteristics.

It is important to note that while this compound is a recognized building block in the synthesis of more complex molecules, detailed and specific SAR/SPR studies focusing on this particular compound and its close derivatives are not extensively available in publicly accessible scientific literature. However, based on established principles of medicinal chemistry and the known reactivity of the imidazole scaffold and its substituents, a prospective analysis of its SAR and SPR can be discussed.

The rational design of novel compounds based on the this compound scaffold would involve systematic modifications at several key positions to explore the chemical space and optimize for a desired biological or material property. The primary sites for modification include:

The Imidazole Nitrogen (N1-position): The nitrogen atom at the 1-position bears a proton that can be substituted with a variety of alkyl or aryl groups. This modification is a common strategy in drug design to alter solubility, metabolic stability, and receptor interactions. N-alkylation can also prevent hydrogen bond donation, which can be crucial for modulating binding affinity and selectivity.

The Dicarbonitrile Groups (C4- and C5-positions): The two nitrile groups are strong electron-withdrawing groups and can participate in various chemical transformations. While direct modification of the nitriles might be less common in initial SAR studies, their bioisosteric replacement with other functional groups such as amides, carboxylic acids, or tetrazoles could lead to significant changes in biological activity and physicochemical properties. For example, converting the nitriles to dicarboxamides introduces hydrogen bonding capabilities and alters the polarity of the molecule, which could be beneficial for interacting with biological targets. Research has been conducted on asymmetric imidazole-4,5-dicarboxamide derivatives as potential inhibitors for the SARS-CoV-2 main protease, highlighting the therapeutic potential of modifying these positions. nih.gov

A hypothetical SAR exploration for a specific biological target could involve the synthesis of a library of analogs with systematic variations at these positions. The resulting data, correlating structural changes with activity, would then guide the design of next-generation compounds with improved performance.

Table of Hypothetical Modifications for SAR/SPR Studies:

| Modification Site | Original Group | Potential Modifications | Expected Impact on Properties |

| C2-Position | -Br (Bromo) | -H, -F, -Cl, -I, -CH3, -NH2, -Phenyl | Altered electronics, lipophilicity, steric bulk, and metabolic stability. |

| N1-Position | -H (Proton) | -CH3, -Ethyl, -Benzyl, -Hydroxyethyl | Modified solubility, membrane permeability, and hydrogen bonding capacity. |

| C4, C5-Positions | -CN (Nitrile) | -CONH2 (Amide), -COOH (Carboxylic Acid), -Tetrazole | Changed polarity, hydrogen bonding potential, and acidity. |

Future research involving systematic derivatization of this compound and subsequent biological and physicochemical evaluation is necessary to build a comprehensive SAR and SPR database. This would unlock the full potential of this scaffold for the development of novel therapeutics and advanced materials.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Achievements

The current research landscape for 2-bromo-1H-imidazole-4,5-dicarbonitrile is primarily centered on its utility as a synthetic intermediate. Key achievements in this area include the development of reliable synthetic protocols for its preparation, most notably through the direct bromination of 4,5-dicyanoimidazole (B129182). This method provides a straightforward entry point to this functionalized heterocycle, enabling further chemical exploration.

The primary application of this compound lies in its role as a precursor to more complex molecular architectures. The presence of multiple reactive sites—the bromine atom, the nitrile groups, and the imidazole (B134444) ring itself—allows for a diverse range of chemical transformations. Researchers have successfully utilized this compound in nucleophilic substitution reactions at the C2 position, derivatization of the nitrile groups, and modifications of the imidazole ring. These transformations have led to the synthesis of novel imidazole derivatives with potential applications in medicinal chemistry and materials science. While specific, large-scale applications are still emerging, the foundational work has established this compound as a valuable tool for chemical synthesis.

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

Despite the progress made, several synthetic pathways and derivatization opportunities for this compound remain largely unexplored. The development of more efficient and sustainable synthetic methods is an ongoing area of interest. This includes the exploration of catalytic C-H activation/bromination techniques as an alternative to traditional methods.

The derivatization potential of this compound is far from exhausted. The nitrile groups offer a gateway to a variety of functional groups, such as carboxylic acids, amides, and tetrazoles, which could lead to compounds with interesting biological activities or material properties. Furthermore, the bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the introduction of a wide array of substituents at the C2 position. The systematic exploration of these derivatization pathways is crucial for unlocking the full potential of this molecule.

| Functional Group | Potential Derivatives | Potential Applications |

| Nitrile Groups | Carboxylic acids, Amides, Tetrazoles | Bioactive molecules, Ligands for metal complexes |

| Bromine Atom | Aryl, Alkyl, Alkenyl, Alkynyl groups (via cross-coupling) | Functional materials, Pharmaceutical intermediates |